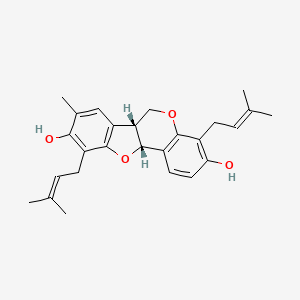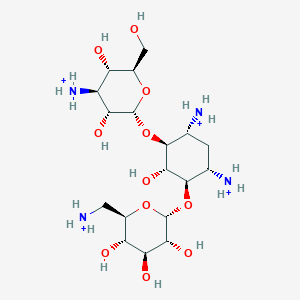
kanamycin A(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin A(4+) is a quadruply-charged organic cation arising from protonation of the four amino groups of kanamycin A; major species at pH 7.3. It has a role as a bacterial metabolite. It is a conjugate acid of a kanamycin A.
Aplicaciones Científicas De Investigación
1. Detection and Analysis
Kanamycin is analyzed using various techniques like High Performance Liquid Chromatography (HPLC), which is an essential method for detecting kanamycin residue in food to ensure public health. Different detectors such as Ultraviolet (UV)/Fluorescence, Evaporative Light Scattering Detector (ELSD)/Pulsed Electrochemical Detection (PED), and Mass Spectrometry are used in HPLC for this purpose (Zhang et al., 2019).
2. Novel Detection Methods
Innovative colorimetric detection methods for kanamycin, using unmodified silver nanoparticles (AgNPs) as a sensing probe, have been developed. This method allows selective quantification of kanamycin over a certain concentration range and demonstrates potential for practical detection in milk samples (Xu et al., 2015).
3. Study of Antibiotic Resistance
Understanding the effect of mutations on the binding of kanamycin to RNA hairpins derived from Mycobacterium tuberculosis is critical for understanding antibiotic resistance mechanisms in tuberculosis. This research provides insights into how these mutations affect the conformation, stability, and binding affinity of kanamycin and other aminoglycosides (Truitt et al., 2015).
4. Biosynthesis Pathways
Discovery of parallel pathways in kanamycin biosynthesis has allowed for the manipulation of this antibiotic. Understanding the biosynthetic pathway is essential for the development of more robust aminoglycosides and the production of clinically useful antibiotics (Park et al., 2011).
5. Genetic Transformation Systems
Kanamycin is used as a selection agent in plant genetic transformation systems. In monocots, it acts as a screening marker rather than a selectable marker, as it tends to bleach the pigments of non-transgenic plants, thereby assisting in identifying transformed plants (Shuja, 2021).
Propiedades
Nombre del producto |
kanamycin A(4+) |
|---|---|
Fórmula molecular |
C18H40N4O11+4 |
Peso molecular |
488.5 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4R,5S)-5-azaniumyl-2-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(azaniumylmethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]azanium |
InChI |
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |
Clave InChI |
SBUJHOSQTJFQJX-NOAMYHISSA-R |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C[NH3+])O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)[NH3+])O)[NH3+] |
SMILES canónico |
C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)C[NH3+])O)O)O)O)OC3C(C(C(C(O3)CO)O)[NH3+])O)[NH3+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




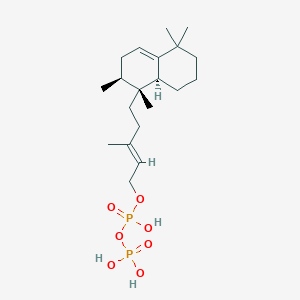
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one](/img/structure/B1263049.png)


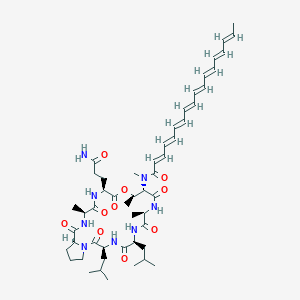
![Calix[6]pyrrole](/img/structure/B1263057.png)
](/img/structure/B1263058.png)
![2-chloro-4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-phenylquinolinium iodide](/img/structure/B1263060.png)
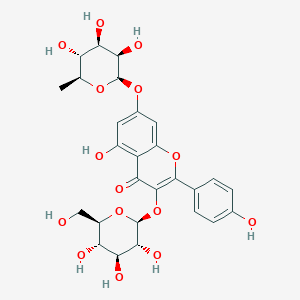
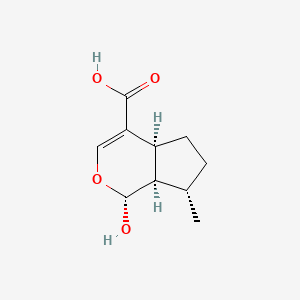
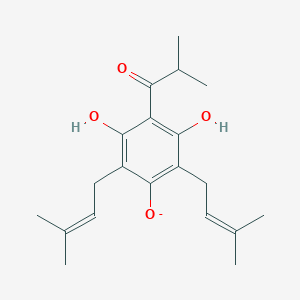
![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
